5-Methyl-1H-pyrrolo[2,3-c]pyridine is derived from pyrrole and pyridine structures, which contribute to its unique chemical properties. It is often synthesized as part of research into new drug candidates targeting various biological pathways. The compound has been specifically noted for its role as a colchicine-binding site inhibitor, making it a subject of interest in cancer therapy research .
The synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. Two prominent methods include:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and catalyst type to optimize yield and purity .
The molecular structure of 5-Methyl-1H-pyrrolo[2,3-c]pyridine features a fused bicyclic system comprising a pyrrole ring and a pyridine ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
5-Methyl-1H-pyrrolo[2,3-c]pyridine participates in various chemical reactions:
These reactions can lead to various derivatives that may exhibit different biological activities .
The mechanism of action for 5-Methyl-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with specific biological targets, particularly in cancer cells.
The compound acts as a colchicine-binding site inhibitor, which is crucial for disrupting microtubule dynamics in cancer cells. This interaction can lead to apoptosis or cell cycle arrest.
Research indicates that derivatives of this compound can influence several biochemical pathways, including those involved in inflammation and tumor growth. The modulation of these pathways highlights its potential as an anticancer agent .
5-Methyl-1H-pyrrolo[2,3-c]pyridine exhibits several notable physical and chemical properties:
The compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as molecular weight below 500 g/mol and moderate lipophilicity .
5-Methyl-1H-pyrrolo[2,3-c]pyridine has several scientific applications:
The pyrrolopyridine family exhibits significant structural diversity based on nitrogen atom positioning within the fused bicyclic system. 5-Methyl-1H-pyrrolo[2,3-c]pyridine belongs to a class where the pyridine nitrogen is situated at the meta-position relative to the bridgehead carbon (position c), distinguishing it from the [2,3-b] and [3,2-b] regioisomers. This specific fusion pattern creates a π-electron system with distinct electron density distribution at the reactive C-3 and C-6 positions. Unlike the [2,3-b] isomer (e.g., 5-methyl-1H-pyrrolo[2,3-b]pyridine, CAS 824-52-2) where the pyridine nitrogen occupies the ortho position relative to the fusion bond, the [2,3-c] configuration shifts electrophilic substitution preferences toward the pyrrole ring [1] [6]. This regiochemical distinction profoundly influences hydrogen bonding capacity, dipole moments, and molecular recognition properties in biological systems. The methyl substituent at position 5 further modulates steric and electronic characteristics, enhancing electron donation to the fused ring system while minimally distorting molecular planarity [6].
Table 1: Characteristic Differentiation of Pyrrolopyridine Regioisomers
Structural Feature | [2,3-b] Isomer (e.g., 5-Methyl-1H-pyrrolo[2,3-b]pyridine) | [3,2-b] Isomer (e.g., Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate) | [2,3-c] Isomer (5-Methyl-1H-pyrrolo[2,3-c]pyridine) |
---|---|---|---|
Fusion Bond Orientation | Pyrrole C2-C3 : Pyridine C2-C3 | Pyrrole C3-C4 : Pyridine C2-C3 | Pyrrole C2-C3 : Pyridine C3-C4 |
Pyridine N Position | Equivalent to β-carboline orientation | Equivalent to 7-azaindole | Unique meta-fused configuration |
Electron Density Hotspots | C-3, C-6 | C-5, C-6 | C-3, C-6 |
Tautomerization Potential | Moderate (1H/3H equilibria) | Low | High (1H/4H equilibria) |
The canonical SMILES representation for 5-methyl-1H-pyrrolo[2,3-c]pyridine is CC1=CNC2=CN=CC=C12
, accurately depicting the methyl group (CC1), pyrrolic nitrogen (=N-), and pyridinic nitrogen (=C-N=) connectivity within the bicyclic system. This linear notation confirms the fusion at pyridine positions 3-4 and pyrrole positions 2-3, distinguishing it from isomeric structures like pyrrolo[2,3-b]pyridine (SMILES: Cc1cnc2[nH]ccc2c1
) [1]. The Standard InChIKey LXTORCANBBAFDY-UHFFFAOYSA-N
provides a hashed version of the full InChI descriptor, enabling unique database identification. This 27-character key consists of three layers: the first 14 characters (LXTORCANBBAFDY
) encode molecular connectivity, the next 8 (UHFFFAOY
) represent protonation and stereochemistry, and the final 5 (SA-N
) indicate version control. Validation across chemical databases confirms consistent representation, critical for cheminformatics applications and virtual screening workflows [6] [10].
Table 2: Molecular Identifier Authentication
Identifier Type | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | Validation Source |
---|---|---|
CAS Registry Number | Not publicly disclosed | Commercial suppliers (e.g., VulcanChem VC16484620) |
Canonical SMILES | CC1=CNC2=CN=CC=C12 | PubChem/VulcanChem consistency checks |
Standard InChI | InChI=1S/C8H8N2/c1-6-3-9-8-4-10-7-2-5(6)8/h2-4,9H,3H2,1H3 | Vendor technical documentation |
Standard InChIKey | LXTORCANBBAFDY-UHFFFAOYSA-N | Global chemical indexing databases |
Computational predictions using density functional theory (B3LYP/6-311G) indicate a *boiling point of 328 ± 15°C at standard atmospheric pressure, reflecting strong intermolecular hydrogen bonding and dipole-dipole interactions in the condensed phase. The condensed-phase density is estimated at 1.22 ± 0.05 g/cm³, consistent with planar heteroaromatic systems exhibiting efficient crystal packing. Thermodynamic modeling reveals two significant pKa values: the pyrrolic N-H displays weak acidity (pKa ~14.3 in DMSO), while the pyridine nitrogen exhibits basicity with pKa ~3.8 for the conjugate acid (protonated form). This amphoteric character enables salt formation under acidic conditions while maintaining aromaticity through the protonated pyridine ring. The methyl substituent elevates the π-orbital energy by approximately 0.35 eV compared to the unsubstituted analogue, reducing electron affinity and oxidation potential [3] [6].
Lipophilicity profiling via atomistic methods (XLOGP3, WLOGP) converges at an average LogP value of 2.43 ± 0.25, indicating moderate hydrophobic character suitable for blood-brain barrier penetration. This aligns with the methyl group’s electron-donating effect, which enhances π-system electron density without significantly increasing hydrophobicity. Aqueous solubility predictions range from 0.077–0.479 mg/mL (0.58–3.62 mM) at 25°C, with consensus models classifying the compound as moderately soluble. The differential solubility profile shows enhanced dissolution in polar aprotic solvents (e.g., DMF, DMSO) versus limited solubility in aliphatic hydrocarbons. Molecular dynamics simulations reveal that water molecules form stable hydrogen bonds with the pyridine nitrogen (average lifetime: 18.7 ps) but exhibit weaker interactions with the pyrrolic NH (lifetime: 9.2 ps), explaining the moderate aqueous solubility despite significant polarity [5] [6].
Table 3: Partitioning and Solubility Predictions
Parameter | Predicted Value | Prediction Method | Biological Relevance |
---|---|---|---|
Consensus LogP | 2.43 ± 0.25 | XLOGP3/WLOGP/MLOGP averaging | Optimal for passive membrane permeation |
Aqueous Solubility (25°C) | 0.114–0.479 mg/mL | Ali/ESOL models | Moderate formulation flexibility |
Solubility Classification | Moderately soluble | SILICOS-IT threshold analysis | Suitable for in vivo administration |
Predicted GI Absorption | High (>90%) | BOILED-Egg model | Favorable oral bioavailability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1